molecular formula C12H16N2O B6241162 (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane CAS No. 2616814-19-6

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane

Cat. No. B6241162
CAS RN: 2616814-19-6
M. Wt: 204.3
InChI Key:
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Description

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane, also known as MDBH, is a bicyclic heterocyclic compound that is used in a wide range of scientific research applications. MDBH is a member of the diazepine family and is known for its strong binding affinity and its ability to interact with a variety of biological targets. It has been used in a number of different scientific research applications, including drug discovery, drug development, and biochemical and physiological studies. In

Scientific Research Applications

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has been used in a number of different scientific research applications. It has been used in drug discovery and development, as it has a strong binding affinity and can interact with a variety of biological targets. It has also been used in biochemical and physiological studies, as it can be used to study the effects of drugs on cells and tissues. Additionally, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has been used in a variety of other research applications, including the development of new drugs and the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane is not fully understood. However, it is believed that (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane binds to a variety of biological targets, including proteins, enzymes, and receptors. Once bound, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can interact with these targets and modulate their activity. This can lead to a variety of effects, depending on the target. For example, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can inhibit the activity of enzymes, activate receptors, or modulate the expression of genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane are not fully understood. However, it is believed that (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can modulate the activity of enzymes and receptors, leading to a variety of effects. For example, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to increased drug levels in the body. Additionally, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has been shown to activate receptors, leading to an increase in the release of hormones and other substances.

Advantages and Limitations for Lab Experiments

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different scientific research applications. Additionally, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane has a strong binding affinity and can interact with a variety of biological targets. However, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can also be toxic at high concentrations and can have a variety of unwanted side effects.

Future Directions

There are a number of potential future directions for the use of (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane. One potential direction is the development of new drugs or treatments that utilize (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane as an active ingredient. Additionally, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane could be used to study the structure and function of proteins, as well as the effects of drugs on cells and tissues. Finally, (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane could be used to study the effects of drugs on the body, such as the effects of drugs on metabolism or the effects of drugs on the immune system.

Synthesis Methods

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane can be synthesized through a variety of methods. One method involves the reaction of 4-methoxyphenol and 2,5-diazabicyclo[2.2.1]heptane in the presence of sodium hydroxide. This reaction is carried out at room temperature and is followed by the addition of acetic anhydride. The reaction mixture is then heated at 80 °C for two hours and the product is collected by filtration. Another method involves the reaction of 4-methoxyphenol and 2,5-diazabicyclo[2.2.1]heptane in the presence of sodium hydroxide and acetic anhydride. This reaction is carried out at room temperature and is followed by the addition of a catalytic amount of p-toluenesulfonic acid. The reaction mixture is then heated at 80 °C for two hours and the product is collected by filtration.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane involves the reaction of 4-methoxyphenylacetonitrile with (1R,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in the presence of a reducing agent to form the desired compound.", "Starting Materials": [ "4-methoxyphenylacetonitrile", "(1R,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 4-methoxyphenylacetonitrile and (1R,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one in a suitable solvent.", "Step 2: Add a reducing agent to the reaction mixture and stir at a suitable temperature for a suitable time.", "Step 3: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] }

CAS RN

2616814-19-6

Product Name

(1R,4R)-2-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane

Molecular Formula

C12H16N2O

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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